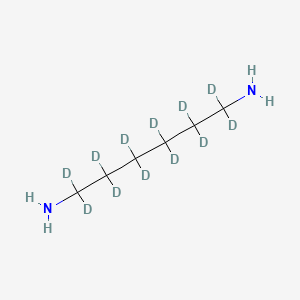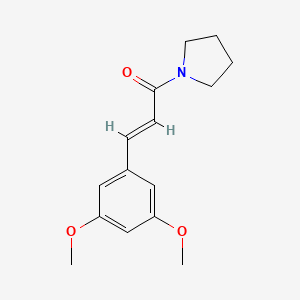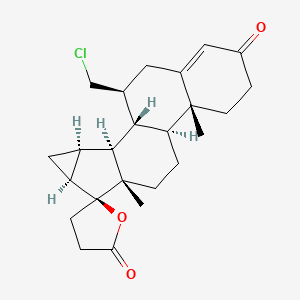
D-Glyceraldehyde-3,3'-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glyceraldehyde-3,3’-d2 is a deuterium-labeled analogue of D-Glyceraldehyde, the simplest of all aldoses. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of D-Glyceraldehyde-3,3’-d2 is C3H4D2O3, and it has a molecular weight of 92.09.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glyceraldehyde-3,3’-d2 can be synthesized through the oxidation of ketohexoses. For instance, D-fructose can be treated with lead tetraacetate in acetic acid, resulting in the formation of a formic acid-glycolic acid diester of D-Glyceraldehyde. This diester can then be hydrolyzed with dilute acid to yield D-Glyceraldehyde .
Industrial Production Methods: The industrial production of D-Glyceraldehyde-3,3’-d2 involves the use of stable isotope labeling techniques. These methods ensure the incorporation of deuterium atoms into the glyceraldehyde molecule, providing a high-purity product suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glyceraldehyde-3,3’-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Glyceraldehyde-3,3’-d2 can be oxidized using reagents such as lead tetraacetate or periodate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines
Major Products:
Wissenschaftliche Forschungsanwendungen
D-Glyceraldehyde-3,3’-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for quality control and analytical testing .
Wirkmechanismus
D-Glyceraldehyde-3,3’-d2 exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis and gluconeogenesis, where it is converted to 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase. This conversion involves the oxidative phosphorylation of D-Glyceraldehyde-3,3’-d2, with the cofactor NAD playing a crucial role .
Vergleich Mit ähnlichen Verbindungen
D-Glyceraldehyde: The unlabelled analogue of D-Glyceraldehyde-3,3’-d2, with the same chemical structure but without deuterium atoms.
L-Glyceraldehyde: The enantiomer of D-Glyceraldehyde, differing in the spatial arrangement of atoms.
Dihydroxyacetone: A structural isomer of glyceraldehyde, differing in the position of the carbonyl group
Uniqueness: D-Glyceraldehyde-3,3’-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This labeling provides a distinct advantage in metabolic research, enabling the detailed study of biochemical pathways and reaction mechanisms.
Eigenschaften
IUPAC Name |
(2R)-3,3-dideuterio-2,3-dihydroxypropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-NFTRXVFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@H](C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

